6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine
Description
6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine is a halogenated and nitro-substituted derivative of the imidazo[1,2-a]pyrimidine scaffold, a bicyclic heterocycle of significant interest in medicinal chemistry. The compound features a bromine atom at position 6 and a 3-nitrophenyl group at position 2 (Figure 1). Its molecular formula is C₁₂H₇BrN₄O₂ (molecular weight: 319.11 g/mol), with structural similarities to other imidazo[1,2-a]pyrimidine derivatives reported in drug discovery programs .
Imidazo[1,2-a]pyrimidines are recognized for their broad pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
CAS No. |
944581-06-0 |
|---|---|
Molecular Formula |
C12H7BrN4O2 |
Molecular Weight |
319.11 g/mol |
IUPAC Name |
6-bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H7BrN4O2/c13-9-5-14-12-15-11(7-16(12)6-9)8-2-1-3-10(4-8)17(18)19/h1-7H |
InChI Key |
NDXKWWQVZSSAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(C=NC3=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One efficient method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . The reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally benign solvents and catalyst-free approaches are emphasized for large-scale synthesis . The operational simplicity and tolerance of a wide variety of functional groups make these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 6-Bromo-2-(3-aminophenyl)imidazo[1,2-a]pyrimidine.
Oxidation: Formation of oxidized derivatives with altered electronic properties.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine exhibits significant anticancer activity. Compounds within the imidazo[1,2-a]pyrimidine family are known to inhibit specific kinases involved in cancer progression. The presence of the nitrophenyl group is believed to enhance biological activity through improved binding affinity to biological targets or increased solubility in biological systems.
Mechanisms of Action
The mechanisms through which this compound exerts its effects include:
- Kinase Inhibition : Targeting protein kinases that play critical roles in cell signaling pathways associated with cancer.
- GABA Receptor Modulation : Some derivatives have shown potential as GABA receptor ligands, which may influence neurological conditions and anxiety disorders .
Several studies have documented the efficacy of this compound in various experimental settings:
- In Vitro Antitumor Activity : A study evaluated the compound against liver carcinoma cell lines (HEPG2), showing promising results in inhibiting tumor growth compared to control groups. The results were supported by elemental analysis and spectral data confirming the compound's structure and purity .
- GABAergic Activity : Research exploring the GABA receptor binding affinity of imidazo[1,2-a]pyrimidines found that certain derivatives could selectively target subtypes of GABA receptors. This opens potential therapeutic avenues for treating anxiety disorders and other neurological conditions .
- Kinase Inhibition Studies : Investigations into kinase inhibition revealed that this compound effectively inhibited key kinases involved in cancer cell signaling pathways. This positions it as a candidate for further development in targeted cancer therapies.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their pharmacological profiles are summarized below:
Key Observations:
- Core Heterocycle Influence : Imidazo[1,2-a]pyridines generally exhibit superior potency over pyrimidines in antitubercular activity due to reduced electron deficiency and better target compatibility .
- Halogen Effects : Bromine at position 6 improves electrophilicity but may reduce aqueous solubility compared to chlorine .
Pharmacokinetic and Physicochemical Properties
- Aqueous Solubility: Nitro and bromine substituents reduce solubility compared to unsubstituted analogs. Derivatives with hydrophilic groups (e.g., sulfonylmethyl) show improved solubility (e.g., 4-{[(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol, solubility: 12.5 μg/mL) .
Biological Activity
6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This compound features a unique imidazo[1,2-a]pyrimidine structure, which is believed to play a crucial role in its biological interactions. The presence of a bromine atom and a nitrophenyl group enhances its reactivity and interaction with various biological targets.
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 319.11 g/mol
Biological Activity Overview
Research has highlighted several biological activities associated with this compound, particularly in the context of cancer treatment. The compound has been shown to inhibit specific kinases that are pivotal in cancer progression, making it a candidate for further pharmacological exploration.
Anticancer Activity
A significant body of research indicates that compounds with imidazo[1,2-a]pyrimidine structures often exhibit anticancer properties. For instance, studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including liver carcinoma (HEPG2) and colon cancer lines (HT-29 and Caco-2). The inhibition mechanism appears to involve the downregulation of Wnt target genes such as c-myc and cyclin D1, which are crucial for cell cycle regulation and proliferation .
Case Studies
- Study on HEPG2 Cells : In vitro assays revealed that derivatives of imidazo[1,2-a]pyrimidines exhibited IC values ranging from 2.70 µM to 17.4 µM against HEPG2 cells, indicating promising anticancer activity .
- Wnt/β-Catenin Signaling Pathway : A series of imidazo[1,2-a]pyrimidines were tested for their ability to inhibit the Wnt/β-catenin signaling pathway. Compounds derived from this scaffold demonstrated significant activity in luciferase reporter assays and reduced expression of Wnt target genes .
Structure-Activity Relationship (SAR)
The structural features of this compound are critical for its biological activity. The presence of the nitrophenyl group is thought to enhance binding affinity to biological targets by improving solubility and increasing interaction potential.
| Compound Name | Molecular Formula | IC (µM) | Biological Activity |
|---|---|---|---|
| This compound | CHBrNO | 2.70 - 17.4 | Anticancer (HEPG2) |
| 6-Bromo-2-phenyl-imidazo[1,2-a]pyrimidine | CHBrN | Not specified | Varies |
| 4-Amino-6-bromo-imidazo[1,2-a]pyrimidine | CHBrN | Not specified | Varies |
The mechanisms through which this compound exerts its effects include:
- Kinase Inhibition : The compound shows inhibitory activity against various receptor tyrosine kinases (RTKs), which are often overexpressed in cancers.
- Induction of Apoptosis : Studies indicate that treatment with this compound can initiate apoptosis in cancer cells through mitochondrial pathways involving cytochrome c release and activation of caspases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
